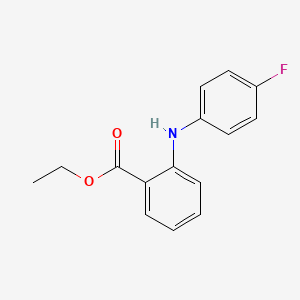

Ethyl 2-(4-fluorophenylamino)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14FNO2 |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

ethyl 2-(4-fluoroanilino)benzoate |

InChI |

InChI=1S/C15H14FNO2/c1-2-19-15(18)13-5-3-4-6-14(13)17-12-9-7-11(16)8-10-12/h3-10,17H,2H2,1H3 |

InChI Key |

VONUJCUIZJOVGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Ethyl 2-(4-fluorophenylamino)benzoate Synthesis

The formation of the C-N bond between the anthranilate ester and the fluorophenyl ring is the key step in the synthesis of this compound. Established organometallic cross-coupling reactions are the primary methods employed for this purpose.

Established Reaction Pathways

Two major palladium- or copper-catalyzed cross-coupling reactions have proven effective for the synthesis of N-aryl anthranilates: the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. nih.govacs.org The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve the reaction of ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate) with 1-fluoro-4-iodobenzene (B1293370) or 1-bromo-4-fluorobenzene, or alternatively, the reaction of 4-fluoroaniline (B128567) with ethyl 2-bromobenzoate (B1222928). The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired diarylamine product and regenerate the catalyst. nih.gov

Ullmann Condensation (Goldberg Reaction): The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. ijper.org This reaction involves the coupling of an aryl halide with an amine at elevated temperatures. ijper.org The synthesis of N-phenylanthranilic acid derivatives via this method, often referred to as the Goldberg reaction, is well-established. ijper.orgresearchgate.net The reaction would typically involve coupling ethyl 2-bromobenzoate with 4-fluoroaniline in the presence of a copper catalyst (e.g., CuI, CuO) and a base like potassium carbonate. ijper.orgrawdatalibrary.net While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. ijper.org Modern variations have been developed that use ligands to facilitate the reaction under milder conditions.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of N-aryl anthranilates like this compound are highly dependent on the reaction conditions. Researchers have extensively studied the optimization of both Buchwald-Hartwig and Ullmann reactions to improve yields, reduce reaction times, and enhance substrate scope.

For the Buchwald-Hartwig amination , key parameters for optimization include the choice of palladium precursor, ligand, base, and solvent. Different generations of phosphine (B1218219) ligands, such as bulky, electron-rich ligands (e.g., XPhos, SPhos), have been developed to improve catalytic activity, allowing for the coupling of a wider range of substrates under milder conditions. nih.govnih.gov The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF) also significantly impacts the reaction outcome. nih.govrsc.org

Similarly, for the Ullmann condensation , modifications to the classical conditions have led to significant improvements. The use of ligands such as diamines can accelerate the reaction and allow for lower reaction temperatures. lookchem.com The source of copper and the choice of base and solvent are also crucial for optimizing the yield. Recent advancements include the use of microwave irradiation to shorten reaction times. researchgate.net

The following table summarizes typical conditions and components that are varied for the optimization of these syntheses.

| Reaction Type | Catalyst/Precursor | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, BINAP, DPPF | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF, DMF | Room Temp. to 120 °C |

| Ullmann Condensation | CuI, Cu₂O, CuO, Cu powder | L-proline, 1,10-phenanthroline, DMEDA | K₂CO₃, K₃PO₄, Cs₂CO₃ | DMF, NMP, Pyridine, Water | 100 °C to >200 °C |

Synthesis of Analogues and Derivatives of this compound

The structure of this compound provides multiple sites for further chemical modification, enabling the synthesis of a diverse range of analogues and complex heterocyclic scaffolds.

Functional Group Modifications

The ester and the secondary amine functionalities are the primary sites for modification.

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic (e.g., NaOH, KOH) or acidic conditions to yield the corresponding carboxylic acid, 2-(4-fluorophenylamino)benzoic acid. This acid is a common precursor for further reactions, such as amide bond formation.

Amide Formation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a library of N-acyl anthranilamides. nih.gov

Reduction of the Ester: The ester can be reduced to the corresponding primary alcohol, (2-((4-fluorophenyl)amino)phenyl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

N-Alkylation/N-Arylation: The secondary amine can potentially undergo further alkylation or arylation, although this can be challenging and may require specific catalytic systems to achieve selectivity over reactions at other positions.

Diversification via Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce further diversity, typically by using a halogenated derivative of this compound. For instance, if the synthesis starts from a brominated anthranilate or a brominated fluoroaniline, the resulting bromo-substituted diarylamine can undergo a Suzuki-Miyaura reaction with a wide range of boronic acids or esters. acs.orgrsc.org This allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups onto one of the aromatic rings, creating a large library of substituted analogues. mdpi.commdpi.com The reaction is highly versatile and tolerates a broad range of functional groups. mdpi.com

Derivatization to Heterocyclic Scaffolds

N-aryl anthranilic acid derivatives are exceptionally useful precursors for the synthesis of various fused heterocyclic systems due to the ortho-relationship of the amine and the carboxylate (or a derivative) functionalities.

Quinazolines: Anthranilic acid and its derivatives are classic starting materials for the synthesis of quinazolines and quinazolinones. nih.gov For example, reaction of this compound with formamide (B127407) or other one-carbon sources can lead to the formation of a quinazolinone ring system through cyclization. Alternatively, conversion of the ester to an amide followed by intramolecular cyclization is a common strategy to access substituted quinazolinones. nih.govnih.gov

Triazines: While direct cyclization to a triazine is less common from this specific precursor, derivatives can be employed. For instance, conversion of the ester to an amidine or a related nitrogen-rich functional group could facilitate cyclization with appropriate reagents to form fused 1,2,4-triazine (B1199460) systems. rsc.orgnih.gov

Thiazoles: Synthesis of thiazoles typically involves the reaction of an α-haloketone with a thioamide (Hantzsch thiazole (B1198619) synthesis). nih.gov To synthesize a thiazole derivative from this compound, a multi-step sequence would be necessary. For example, the anthranilate moiety could be transformed into a thioamide, which could then be cyclized. More complex, fused thiazole systems like benzothiazoles can also be synthesized from anthranilic acid derivatives through reactions involving sulfur reagents. researchgate.netthieme-connect.comresearchgate.net

Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized by the dehydrative cyclization of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.govnih.govorganic-chemistry.org A straightforward pathway from this compound involves converting the ethyl ester into the corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate. This hydrazide can then be reacted with a carboxylic acid (followed by cyclodehydration) or an aldehyde (to form a hydrazone, followed by oxidative cyclization) to generate the 1,3,4-oxadiazole (B1194373) ring. nih.govijper.org

Mechanistic Studies of Synthetic Transformations

The synthesis of this compound typically proceeds via N-arylation reactions, primarily the Buchwald-Hartwig amination and the Ullmann condensation. Mechanistic studies of these transformations provide critical insights into the reaction pathways, intermediates, and factors influencing reaction efficiency. While specific mechanistic investigations exclusively targeting the synthesis of this compound are not extensively documented in publicly available literature, the general mechanistic principles of these reactions are well-established and directly applicable.

The formation of the C-N bond in this compound involves the coupling of an aryl halide or a related electrophile with an amine. The two most prominent methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. researchgate.netwikipedia.org The catalytic cycle is generally understood to involve a series of well-defined steps. wikipedia.orglibretexts.org

The reaction typically begins with the reduction of a palladium(II) precatalyst to the active palladium(0) species. libretexts.org The catalytic cycle then proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., ethyl 2-bromobenzoate or ethyl 2-iodobenzoate) to form a Pd(II) intermediate. wikipedia.org

Amine Coordination and Deprotonation: The amine (4-fluoroaniline) coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

An unproductive side reaction that can occur is β-hydride elimination, although this is less common with aryl amines. wikipedia.org

Detailed mechanistic studies, including kinetic isotope effects, have been employed to understand the rate-determining step of the Buchwald-Hartwig amination. For many systems, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step.

Table 1: Key Intermediates in the Buchwald-Hartwig Catalytic Cycle

| Step | Intermediate Species | Description |

| Catalyst Activation | Pd(0)Ln | The active catalytic species, often stabilized by phosphine ligands. |

| Oxidative Addition | Aryl-Pd(II)-Halide Complex | Formed by the reaction of the Pd(0) complex with the aryl halide. |

| Amine Coordination | [Aryl-Pd(II)(Amine)-Halide] Complex | The amine reactant coordinates to the palladium center. |

| Deprotonation | Aryl-Pd(II)-Amido Complex | The coordinated amine is deprotonated by a base. |

| Reductive Elimination | Product and Pd(0)Ln | The C-N bond is formed, releasing the product and regenerating the catalyst. |

This table is illustrative of the generally accepted mechanism for the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl-nitrogen bonds. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations utilize catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions.

The mechanism of the Ullmann condensation is less universally agreed upon than the Buchwald-Hartwig amination, but it is generally accepted to involve copper(I) species. wikipedia.org Kinetic studies have suggested a pathway involving oxidative addition and reductive elimination. wikipedia.org

A plausible mechanistic pathway involves:

Formation of a Copper(I) Amide: The amine (4-fluoroaniline) reacts with a copper(I) salt in the presence of a base to form a copper(I) amide complex.

Oxidative Addition: The aryl halide (e.g., ethyl 2-iodobenzoate) undergoes oxidative addition to the copper(I) amide, forming a transient copper(III) intermediate.

Reductive Elimination: This Cu(III) species then reductively eliminates the final product, this compound, and regenerates a copper(I) species that can re-enter the catalytic cycle.

Table 2: Proposed Intermediates in the Ullmann Condensation Catalytic Cycle

| Step | Intermediate Species | Description |

| Catalyst Formation | Cu(I)-Amide Complex | The amine substrate reacts with the copper(I) source. |

| Oxidative Addition | Aryl-Cu(III)-Amide-Halide Complex | A transient higher-oxidation state copper species formed from the aryl halide. |

| Reductive Elimination | Product and Cu(I) Species | The desired C-N bond is formed, and the active copper catalyst is regenerated. |

This table presents a commonly proposed mechanism for the Ullmann N-arylation reaction.

Computational studies, such as Density Functional Theory (DFT), have been instrumental in exploring the energetics of these catalytic cycles, helping to rationalize the observed reactivity and selectivity in related systems. researchgate.net For instance, DFT studies on similar C-N coupling reactions have been used to investigate the stability of intermediates and the barriers for reductive elimination. researchgate.net

Spectroscopic Data for this compound Not Found

Following a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data for the compound "this compound" could not be located. The required data, including Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and advanced 2D NMR techniques, are not available in the accessed resources.

Consequently, the detailed structural elucidation and advanced spectroscopic characterization as requested in the outline cannot be provided at this time. The generation of the mandated data tables and detailed research findings for each specified subsection is not possible without access to the primary spectral data for the compound .

Information on related but structurally distinct molecules, such as ethyl benzoate (B1203000) and other substituted aminobenzoate derivatives, was found. However, in strict adherence to the instructions to focus solely on "this compound," this information has been excluded as it does not accurately represent the spectroscopic properties of the target compound.

Below is a table of compound names that were investigated during the search process.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the characterization of Ethyl 2-(4-fluorophenylamino)benzoate, offering precise mass determination and insights into its purity and fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) is employed to ascertain the exact molecular formula of the compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HR-MS provides unequivocal confirmation of the elemental composition. For this compound (C₁₅H₁₄FNO₂), the expected exact mass is calculated and compared against the experimentally observed value, typically within a very narrow tolerance range (e.g., ±5 ppm), thus confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is crucial for assessing the purity of this compound and for studying its behavior in solution. The compound is first passed through an HPLC column to separate it from any impurities, and the eluent is subsequently introduced into the mass spectrometer. The resulting data provides both the retention time from the LC component and the mass spectrum of the peak, confirming the identity and purity of the compound simultaneously.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To perform Single Crystal X-ray Diffraction (SC-XRD), a high-quality single crystal of this compound is required. This crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined. This analysis confirms the molecular connectivity and provides accurate measurements of bond lengths and angles within the molecule, offering a definitive structural proof.

The crystal structure data obtained from SC-XRD also reveals how molecules of this compound pack together in the solid state. This supramolecular assembly is governed by various non-covalent intermolecular interactions. In the case of this compound, key interactions such as hydrogen bonds (e.g., N-H···O), π-π stacking between the aromatic rings, and C-H···π interactions are analyzed. Understanding these interactions is fundamental to explaining the physical properties of the solid material, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the molecule. When this compound is dissolved in a suitable solvent (such as ethanol or cyclohexane) and exposed to UV-visible light, the molecule absorbs energy at specific wavelengths, promoting electrons from lower energy molecular orbitals to higher energy ones.

The resulting spectrum typically shows distinct absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic rings and associated functional groups. The position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima provide valuable information about the conjugated π-electron system of the molecule.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods are used to predict molecular structures, energies, and various other properties with a high degree of accuracy.

Density Functional Theory (DFT) Optimizations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of a molecule like Ethyl 2-(4-fluorophenylamino)benzoate, DFT would be employed to determine its most stable three-dimensional conformation, known as the optimized geometry. This process involves calculating the potential energy surface of the molecule to find the minimum energy structure, which corresponds to the most probable arrangement of its atoms in space. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Selection and Application of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals are mathematical approximations that describe the exchange-correlation energy, a key component of the total electronic energy. Common functionals include B3LYP, M06-2X, and ωB97XD. Basis sets are sets of mathematical functions used to build the molecular orbitals. Pople-style basis sets (e.g., 6-311++G(d,p)) and others like the Def2 series are frequently used. The selection of a specific functional and basis set combination is critical and is typically guided by the properties being investigated and validated against experimental data where possible.

Electronic Structure Analysis

Once the optimized geometry of a molecule is obtained, a variety of analyses can be performed to understand its electronic characteristics, which are key to its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack deeporigin.com. Green or yellow areas represent neutral or weakly interacting regions. MEP maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying charge transfer, hyperconjugative interactions, and charge delocalization within the molecule. By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, one can gain deep insights into the intramolecular stabilization energies and the nature of chemical bonds.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are instrumental in predicting the chemical behavior of a molecule. These descriptors quantify a compound's propensity to react in various chemical environments. While specific studies on this compound are not extensively available, the principles of DFT can be applied to understand its reactivity.

Global reactivity descriptors provide a general overview of a molecule's stability and reactivity. Key descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui function , identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating these descriptors, one can pinpoint specific atoms or functional groups that are most likely to participate in chemical reactions. For this compound, these calculations would likely focus on the nitrogen and oxygen atoms, as well as the aromatic rings, to predict its interaction with other chemical species.

Table 1: Global Reactivity Descriptors (Illustrative) Note: The following data is illustrative as specific computational studies on this compound are not readily available. The values are representative of what would be calculated using DFT methods.

| Descriptor | Symbol | Illustrative Value |

| Chemical Potential | μ | -3.5 eV |

| Global Hardness | η | 5.0 eV |

| Global Softness | S | 0.2 eV⁻¹ |

| Electrophilicity Index | ω | 1.225 eV |

Spectroscopic Property Predictions

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules. These predictions aid in the identification and structural elucidation of compounds.

Theoretical vibrational spectra (Infrared and Raman) for this compound can be computed using DFT methods, often employing basis sets like 6-311++G(d,p). These calculations yield the vibrational frequencies and intensities of the normal modes of the molecule. The assignments of these vibrational frequencies can be performed with high accuracy using Potential Energy Distribution (PED) analysis.

Key vibrational modes for this compound would include:

N-H stretching vibrations.

C=O stretching of the ester group.

C-N stretching vibrations.

Aromatic C-H and C=C stretching and bending modes.

C-F stretching vibrations.

Comparing the computed spectra with experimental data allows for a detailed understanding of the molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions provide valuable information about the electronic environment of each nucleus. The calculated chemical shifts, when compared to experimental data, can confirm the molecular structure and provide insights into substituent effects.

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). For this compound, TD-DFT calculations would help in understanding its photophysical properties and color.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations can be used to explore the conformational landscape of this compound, identifying stable conformers and the energy barriers between them. Conformational analysis is crucial as the three-dimensional structure of a molecule dictates its physical and biological properties. Potential energy surface (PES) scans around rotatable bonds, such as the C-N bond and the bonds within the ethyl ester group, can reveal the most energetically favorable conformations.

Non-Linear Optical (NLO) Properties Calculations

Molecules with extended π-electron systems and donor-acceptor groups can exhibit significant Non-Linear Optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. The NLO properties of this compound can be investigated computationally. Key NLO parameters that are calculated include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.

First-Order Hyperpolarizability (β): A measure of the second-order NLO response.

Second-Order Hyperpolarizability (γ): A measure of the third-order NLO response.

DFT calculations are employed to compute these properties. The presence of the electron-donating amino group and the electron-withdrawing ester group, connected through aromatic systems, suggests that this compound could possess interesting NLO characteristics. The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation.

Table 2: Calculated Non-Linear Optical Properties (Illustrative) Note: The following data is illustrative as specific computational studies on this compound are not readily available. The values are representative of what would be calculated using DFT methods.

| Property | Symbol | Illustrative Value | Unit |

| Dipole Moment | μ | 3.5 | Debye |

| Mean Polarizability | <α> | 25 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β_tot | 15 x 10⁻³⁰ | esu |

| Second Hyperpolarizability | <γ> | 50 x 10⁻³⁶ | esu |

Hirshfeld Surface Analysis for Interatomic Contacts

The dominant interactions are typically H···H, H···C, and O···H contacts. mdpi.com For instance, in the analogue, H···H interactions account for a significant portion of the Hirshfeld surface, reflecting the high abundance of hydrogen atoms on the molecular surface. mdpi.com The H···C and O···H interactions also play a crucial role in stabilizing the crystal structure. mdpi.com Additionally, the presence of a fluorine atom in "this compound" would introduce F···H contacts, which are a significant type of hydrogen bond.

Table 1: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for an Analogous Compound (ethyl 2-(4-aminophenoxy)acetate) mdpi.com

| Interatomic Contact | Percentage Contribution (Molecule A) | Percentage Contribution (Molecule B) |

| H···H | 52.7% | 54.3% |

| O···H | 22.2% | 22.3% |

| H···C | 18.0% | 13.8% |

| N···H | 3.5% | 3.2% |

Note: The data presented is for ethyl 2-(4-aminophenoxy)acetate and serves as an approximation for the potential interactions in this compound.

Tautomerism and Rotational Barrier Studies

Tautomerism:

Tautomerism involves the migration of a proton, resulting in two or more interconvertible isomers. For N-phenylanthranilic acid derivatives, the principal tautomeric equilibrium is between the unionized form and the zwitterionic form. nih.govresearchgate.net Studies on the parent compound, N-phenylanthranilic acid, have determined the tautomerization constant (Kz), which quantifies the ratio of the zwitterionic form to the unionized form in solution. nih.govresearchgate.net

A study on N-phenylanthranilic acid revealed a log10 Kz value of 0.90 ± 0.05. nih.govresearchgate.net This indicates that in aqueous solutions around the isoelectric point, the zwitterionic form is the predominant species. researchgate.net This preference for the zwitterionic form is a crucial aspect of the compound's chemistry in protic environments.

Rotational Barrier:

Table 2: Tautomerization and Estimated Rotational Barrier Data

| Parameter | Value | Method | Compound Studied |

| Tautomerization Constant (log10 Kz) | 0.90 ± 0.05 | UV-VIS Spectrometry | N-phenylanthranilic acid nih.govresearchgate.net |

| Estimated Rotational Barrier (ΔG‡) | ~20–23 kcal/mol | DFT Calculations | N-benzhydrylformamides nih.gov |

Note: The rotational barrier is an estimation based on analogous compounds.

In Vitro Biological Activity and Mechanistic Studies

Evaluation of In Vitro Enzyme Inhibition

Kinase Inhibition (e.g., EGFR Tyrosine Kinase, Mnk)

There are no available studies that have evaluated Ethyl 2-(4-fluorophenylamino)benzoate as an inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase or Mitogen-activated protein kinase-interacting kinase (Mnk). The mechanisms of EGFR tyrosine kinase inhibitors are well-documented, with many acting as ATP-competitive agents in the kinase domain. nih.govfrontiersin.orgresearchgate.net Similarly, the development of Mnk inhibitors is an active area of cancer research, targeting the phosphorylation of eIF4E. nih.govnih.gov However, the inhibitory potential of this compound against these or any other kinases has not been reported.

Hydrolase Inhibition (e.g., HDACs, cAMP-specific Phosphodiesterases)

No scientific literature was found detailing the effects of this compound on histone deacetylases (HDACs) or cyclic AMP-specific phosphodiesterases (PDEs). HDAC inhibitors are a recognized class of anticancer agents, and numerous compounds have been developed and studied. nih.govnih.govresearchgate.net Likewise, cAMP-specific PDE inhibitors, particularly PDE4 inhibitors, are known for their anti-inflammatory effects. nih.govmdpi.comnih.gov Despite the therapeutic importance of these enzyme families, the activity of this compound against them remains uninvestigated.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

There is no published research on the inhibitory activity of this compound against either monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govmdpi.comdrugbank.commdpi.comresearchgate.net However, the potential of this compound to act as an MAO inhibitor has not been explored in any publicly available studies.

In Vitro Cell-Based Biological Assays

Antiproliferative Activity against Cancer Cell Lines (e.g., HepG2, HCT 116, A549, HeLa)

No studies have been published that assess the antiproliferative or cytotoxic effects of this compound against the human cancer cell lines HepG2 (hepatocellular carcinoma), HCT 116 (colorectal carcinoma), A549 (lung adenocarcinoma), or HeLa (cervical cancer). While these cell lines are standard models for in vitro cancer research and have been used to test countless potential anticancer agents, researchgate.netscielo.brresearchgate.netnih.govnih.govnih.gov the specific activity of this compound has not been reported.

Antimicrobial Efficacy (Antibacterial and Antifungal Spectrum)

Direct experimental data on the antimicrobial spectrum of this compound is not extensively documented. However, the antimicrobial potential of related chemical scaffolds, such as fluorinated and non-fluorinated benzoate (B1203000) and carbazole derivatives, has been investigated.

Generally, the introduction of fluorine atoms into organic molecules can enhance their metabolic stability and modify their physical and chemical properties, which may lead to increased antimicrobial activity. For instance, studies on various fluorinated benzimidazole and carbazole derivatives have demonstrated notable antibacterial and antifungal properties. In some cases, the position of the fluorine atom on the phenyl ring significantly influences the compound's efficacy against different microbial strains. Research on certain fluorinated carbazole derivatives showed effective growth inhibition of Gram-positive bacteria, such as Staphylococcus aureus, with some compounds also showing activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as fungi including Candida albicans and Aspergillus flavus nih.gov. Similarly, fluorinated benzimidazole derivatives have shown potent activity against Bacillus subtilis and certain Gram-negative bacteria acgpubs.org.

The broader class of benzoate derivatives is known for its antimicrobial applications, often used as preservatives in food and pharmaceuticals mdpi.com. The effectiveness of these compounds can be influenced by factors such as pH and the specific microbial strain being targeted. While this suggests that the core structure of this compound has potential for antimicrobial action, specific minimum inhibitory concentration (MIC) values and the spectrum of activity for this exact compound remain to be determined through direct testing.

Modulation of Immune Cell Function (e.g., Neutrophil Superoxide Production)

The specific effects of this compound on immune cell functions, such as the production of superoxide by neutrophils, have not been specifically reported. Research in this area often focuses on broader classes of compounds. For example, various flavonoids and natural compounds have been shown to modulate immune responses, including inhibiting inflammatory processes and affecting the function of immune cells like macrophages and T-cells frontiersin.orgmdpi.com. The general class of N-phenylanthranilic acids, to which this compound belongs, includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, a key component of the inflammatory pathway. It is plausible that derivatives of this class could possess immunomodulatory properties, but dedicated studies are required to confirm such activity for this specific compound.

Receptor-Ligand Binding Studies (e.g., Neuronal Nicotinic Receptors)

While specific receptor-ligand binding studies for this compound are not detailed in the available literature, research on the parent structure, N-phenylanthranilic acid, and its derivatives provides some context. These compounds have been investigated as modulators of various ion channels. For example, certain N-phenylanthranilic acid derivatives have been identified as openers of voltage-dependent potassium channels (KCNQ2/3) and blockers of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel google.com. These channels are crucial for neuronal activity, and compounds that modulate them are of significant interest in neuroscience and pharmacology.

Receptor binding assays are a standard method in drug discovery to identify interactions between a ligand (the compound) and a biological target (the receptor) nih.gov. Such studies would be necessary to determine if this compound interacts with neuronal nicotinic receptors or other targets. Without specific experimental data, any potential receptor interactions remain speculative.

Investigation of Molecular Mechanisms of Action

The precise molecular mechanisms through which this compound may exert biological effects have not been fully elucidated. The following subsections discuss potential mechanisms based on computational studies and research into analogous compounds.

Cellular Pathway Perturbation Studies (e.g., Apoptosis Induction)

There is no direct evidence from cellular studies to confirm that this compound induces apoptosis. However, numerous structurally distinct compounds are known to trigger programmed cell death in cancer cell lines. For instance, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been shown to induce apoptosis in breast cancer cells by causing cell cycle arrest nih.gov. The relationship between drug resistance and the susceptibility of cells to apoptosis has also been explored, indicating that mechanisms of programmed cell death are relevant in chemotherapy nih.gov. To ascertain whether this compound has similar capabilities, its effects on cell viability, cell cycle progression, and specific apoptotic markers would need to be investigated in relevant cell lines.

Target Protein Interaction Analysis

Specific protein targets for this compound have not been experimentally validated. However, computational methods like molecular docking are frequently used to predict interactions between small molecules and proteins. The N-phenylanthranilic acid scaffold is known to interact with enzymes such as aldo-keto reductases (e.g., AKR1C3) and cyclooxygenases (COX) researchgate.net.

The presence of a fluorine atom can significantly influence protein-ligand interactions. Fluorination can alter the electrostatic properties of a molecule, potentially leading to stabilizing interactions with protein binding pockets fu-berlin.denih.gov. Molecular dynamics simulations on other fluorinated compounds have shown that fluorine can affect the stability of binding poses and may influence interactions with specific amino acid residues fu-berlin.de. A molecular docking study of this compound against potential protein targets would be a critical first step in identifying its likely biological partners and understanding its mechanism of action at a molecular level.

Intermolecular Interactions (e.g., Hydrogen Bonding, Electrostatic Interactions)

The intermolecular interactions of this compound are dictated by its molecular structure, which includes a secondary amine (N-H group), an ester group (C=O), and a fluorine atom. These features allow for the formation of hydrogen bonds and other electrostatic interactions. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the ester carbonyl group and the fluorine atom can act as hydrogen bond acceptors frontiersin.org.

In Vitro Biological Activity of this compound on Protein/Macromolecular Systems Not Documented in Publicly Available Research

Initial investigations into the in vitro biological activity of the chemical compound this compound, specifically concerning its effects on tubulin polymerization and hemoglobin gelation, have yielded no specific data within publicly accessible scientific literature. Extensive searches did not uncover any dedicated studies detailing the mechanistic actions or quantitative measures of this particular compound on these protein and macromolecular systems.

While the broader field of medicinal chemistry has seen significant research into compounds that modulate tubulin polymerization for anticancer applications, no studies were found that specifically name or test this compound. For instance, various other classes of molecules, such as certain thiazole (B1198619), oxadiazole, and anthranilate derivatives, have been identified as inhibitors of tubulin polymerization. These compounds typically function by binding to specific sites on the tubulin protein, thereby disrupting the dynamic process of microtubule formation, which is crucial for cell division. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Similarly, the investigation of hemoglobin gelation, a key pathological event in sickle cell disease, has led to the discovery of various inhibitory agents. Research in this area has often focused on amino acids and alkylureas that can interfere with the aggregation of hemoglobin S molecules. The search for information on this compound's role in this process was also unfruitful, with no studies indicating its evaluation as a potential inhibitor of hemoglobin gelation.

Due to the absence of specific research findings, no data tables or detailed mechanistic studies for this compound's activity on tubulin polymerization or hemoglobin gelation can be provided at this time. The scientific community has not published any reports that would allow for a substantive discussion on this topic.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Exploration of Structural Modifications

SAR studies systematically alter different parts of the Ethyl 2-(4-fluorophenylamino)benzoate molecule to map out the chemical features essential for its activity. These modifications are typically focused on three key regions: the fluorophenyl moiety, the benzoate (B1203000) ester group, and the amine linker.

The substitution pattern on the N-phenyl ring is a critical determinant of biological activity. The presence and position of substituents significantly impact the molecule's electronic properties, conformation, and ability to bind to its biological target.

In the parent compound, the fluorine atom at the para- (4-) position is a key feature. Studies on related N-arylanthranilic acids have demonstrated that substituents on this ring can modulate activity. For instance, electron-withdrawing groups, such as fluorine or trifluoromethyl, are often found in active anti-inflammatory fenamate drugs. biosynth.com Research on analogous compounds has shown that altering the electronic nature of the substituent can have a profound effect. For example, introducing electron-donating groups may reduce activity, while other halogens like chlorine or bromine can maintain or slightly alter the activity profile. nih.govnih.gov The introduction of a halogen bond-forming substituent, such as iodine, at the para position of a phenyl ring in other molecular scaffolds has been shown to increase activity, which may be due to improved steric fit or specific interactions with the target. nih.gov

Below is a table summarizing the general effects of substituents on the activity of analogous N-phenylanthranilate compounds.

| Substituent (X) at para-position | General Electronic Effect | Observed Impact on Activity (in related analogs) |

| -F (Fluorine) | Electron-withdrawing | Often associated with potent activity |

| -Cl (Chlorine) | Electron-withdrawing | Can maintain or enhance activity |

| -Br (Bromine) | Electron-withdrawing | Can maintain or enhance activity |

| -I (Iodine) | Electron-withdrawing | May increase activity due to size and halogen bonding potential nih.gov |

| -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing | Typically enhances activity |

| -NO₂ (Nitro) | Strongly Electron-withdrawing | Variable effects, can sometimes decrease activity despite electronic properties nih.gov |

| -CH₃ (Methyl) | Electron-donating | Often leads to a decrease in activity |

| -OCH₃ (Methoxy) | Electron-donating | Often leads to a decrease in activity |

The ethyl ester group of the molecule is another primary target for modification. The nature of this group influences the compound's solubility, bioavailability, and interaction with the target protein. asianpubs.org

Hydrolysis of the ester to the corresponding carboxylic acid is a common modification. In the fenamate class of drugs, the free carboxylic acid is often a key feature for activity, acting as a crucial acidic center for binding. However, esterification can serve as a prodrug strategy to improve absorption and reduce gastric irritation, with the ester being hydrolyzed in vivo to the active acidic form.

Varying the alkyl chain of the ester (e.g., from ethyl to methyl, isopropyl, or butyl) can fine-tune the compound's lipophilicity, which in turn affects its pharmacokinetic profile. asianpubs.org A study involving the synthesis of various ester derivatives of N-phenylanthranilic acid (methyl, ethyl, isopropyl, butyl, and phenyl benzoates) was conducted to explore these effects. asianpubs.org Modifications are not limited to simple esters; the ester can be replaced with other functional groups, such as amides or bioisosteres like tetrazoles, to explore different binding interactions.

| Modification of Benzoate Group | Rationale/Hypothesized Effect |

| Hydrolysis to Carboxylic Acid (-COOH) | Creates a key acidic binding group, often essential for activity. |

| Varying Alkyl Ester Chain (-COOCH₃, -COOCH(CH₃)₂) | Modulates lipophilicity, potentially improving solubility and bioavailability. asianpubs.org |

| Conversion to Amide (-CONH₂) | Changes hydrogen bonding properties and steric profile. |

| Replacement with Bioisosteres (e.g., Tetrazole) | Mimics the acidic properties of the carboxylic acid while potentially improving metabolic stability. |

N-alkylation (e.g., replacing the N-H with N-CH₃) would alter the hydrogen-bonding capability of the linker. Since the N-H group can act as a hydrogen bond donor, its removal would likely have a significant impact on binding affinity. Furthermore, replacing the amine linker with other atoms, such as an oxygen (-O-) or sulfur (-S-) atom, would drastically change the geometry and electronic nature of the scaffold, leading to derivatives with different biological profiles.

Identification of Key Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For the N-phenylanthranilate scaffold, several key features have been identified through extensive SAR studies.

An Acidic Center: The ortho-positioned ester group (or its hydrolyzed carboxylic acid form) is a primary feature. The acidic nature of the carboxylate is crucial for interaction with many biological targets.

Two Aromatic Rings: The presence of two hydrophobic aromatic rings is essential. They engage in van der Waals and π-π stacking interactions within the target's binding pocket.

The Amine Bridge: The secondary amine linker acts as a spacer, holding the two aromatic rings in a specific, non-coplanar orientation. The N-H group can also serve as a critical hydrogen bond donor.

Substituent on the N-phenyl Ring: An electron-withdrawing group, like the fluorine atom in this compound, is often a key component, contributing to the electronic character and binding affinity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For classes of compounds like N-phenylanthranilates, QSAR studies are used to predict the activity of novel, unsynthesized analogs, thereby guiding further design efforts. nih.govfrontiersin.org

These models typically use a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules, such as:

Electronic Descriptors: Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents. nih.gov

Hydrophobic Descriptors: LogP, which measures the lipophilicity of the molecule.

Steric Descriptors: Molar refractivity (MR) or Taft parameters, which relate to the volume and shape of the molecule or its substituents.

A typical QSAR model might take the form of a linear equation, although non-linear models are also used. frontiersin.org For example, a hypothetical QSAR equation for a series of N-phenylanthranilate analogs might look like:

log(1/IC₅₀) = a(LogP) - b(MR)² + c*(σ) + d

Where 'a', 'b', 'c', and 'd' are constants derived from statistical analysis. Such models help researchers understand which properties are most important for activity and allow for the prioritization of synthetic targets. nih.govnih.gov

Ligand-Based and Structure-Based Molecular Design Approaches

The design of new molecules based on the this compound scaffold can follow two main computational strategies: ligand-based and structure-based design.

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other active molecules (ligands). Techniques include:

Pharmacophore Modeling: Using the key pharmacophoric features identified from SAR studies (as described in section 6.2) to create a 3D template. This template is then used to screen virtual libraries of compounds to find new molecules that match the pharmacophore.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D QSAR by building a 3D model and calculating steric and electrostatic fields around a set of aligned active molecules. This provides a detailed 3D map of where bulky, electron-rich, or hydrogen-bonding groups are favored or disfavored.

Structure-Based Design: This powerful approach is possible when the 3D crystal structure of the target protein is available.

Molecular Docking: This technique computationally places the ligand (e.g., this compound) into the active site of the target protein. It predicts the binding conformation and affinity, allowing researchers to visualize key interactions (like hydrogen bonds and hydrophobic contacts). This information can then be used to design new analogs with improved binding. For example, docking might reveal an empty pocket where a new functional group could be added to form an additional beneficial interaction. nih.gov This strategy is a cornerstone of modern drug design. nih.gov

These computational approaches, combined with systematic SAR exploration, enable the rational design of novel derivatives with potentially enhanced potency, selectivity, and improved pharmacokinetic properties. researchgate.netnih.gov

Computational Docking Studies with Biological Targets

Computational docking studies are instrumental in elucidating the potential binding modes and affinities of ligands with their biological targets, thereby guiding the design of more potent and selective molecules. While specific docking studies for this compound are not extensively documented in publicly available literature, the structural similarity of this compound to the N-phenylanthranilic acid (fenamate) class of non-steroidal anti-inflammatory drugs (NSAIDs) allows for insightful inferences to be drawn from studies on related derivatives. The primary biological targets for fenamates are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in the inflammatory pathway.

Molecular docking investigations of mefenamic acid and other N-phenylanthranilic acid derivatives have been conducted to understand their mechanism of action and to design new analogs with improved properties. researchgate.netnih.gov These studies typically involve docking the ligands into the active sites of COX-1 and COX-2 to predict their binding energies and key molecular interactions.

In a representative study, various derivatives of mefenamic acid were docked into the active site of the COX-2 enzyme (PDB ID: 4PH9) to evaluate their potential as anti-inflammatory agents. nih.gov The docking results, including binding energies and interactions with key amino acid residues, provide a framework for understanding how compounds like this compound might interact with this target. Generally, the binding of fenamates to the COX active site involves a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking.

The predicted binding affinities and interaction patterns for a selection of N-phenylanthranilic acid derivatives with the COX-2 enzyme are summarized in the table below. These values, obtained from studies on analogous compounds, offer a predictive glimpse into the potential interactions of this compound. The data illustrates how modifications to the core N-phenylanthranilic acid structure can influence binding affinity. For instance, the introduction of different substituents can alter the electronic and steric properties of the molecule, leading to varied interactions with the amino acid residues in the enzyme's active site. nih.govimpactfactor.org

| Compound | Binding Energy (kcal/mol) | Interacting Residues (Predicted) |

|---|---|---|

| Mefenamic Acid | -8.5 | Arg120, Tyr355, Ser530 |

| 4-Nitrobenzoyl-mefenamic acid | -9.2 | Arg120, Tyr355, Val523 |

| p-Bromophenyl substituted derivative | -9.5 | Arg120, Tyr355, Ser530, Phe518 |

The data suggests that the introduction of substituents, such as a 4-nitrobenzoyl or a p-bromophenyl group, can enhance the binding affinity for the COX-2 enzyme compared to the parent mefenamic acid. nih.govimpactfactor.org These improved binding energies are often attributed to additional favorable interactions within the active site. For this compound, the presence of the ethyl ester and the fluorine atom on the phenyl ring would be expected to influence its binding mode and affinity in a similar manner, potentially forming specific interactions that could be explored through dedicated computational docking studies.

Furthermore, docking studies on ester derivatives of N-phenylanthranilic acid have been performed to investigate their potential antibacterial activity by targeting DNA gyrase. asianpubs.org This suggests that while COX enzymes are a primary focus, the broader class of N-phenylanthranilic acid derivatives may interact with other biological targets, a possibility that could also be relevant for this compound.

Emerging Research Applications and Future Directions

Development of Novel Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of modern chemical biology, enabling the visualization and study of complex biological processes. While specific research into Ethyl 2-(4-fluorophenylamino)benzoate as a chemical probe is not yet widely published, its core structure suggests significant potential. For instance, the presence of a fluorophenyl group is a key feature in compounds designed as positive allosteric modulators for receptors like the GABA-A receptor, indicating that derivatives of this compound could be developed into probes for neurological targets. nih.gov

Furthermore, the general class of benzoate (B1203000) derivatives has been explored for the development of fluorescent probes. By incorporating appropriate fluorophores, it is conceivable that this compound could serve as a scaffold for creating novel probes to investigate specific cellular components or enzymatic activities. The design of such probes often involves linking a recognition element (in this case, a derivative of the parent compound) to a reporter group, such as a fluorescent dye. mdpi.comrsc.org

Potential in Advanced Materials Science (e.g., Non-Linear Optics)

The field of advanced materials science is continually seeking new molecules with unique optical and electronic properties. One area of particular interest is non-linear optics (NLO), which has applications in telecommunications, data storage, and optical computing. The potential of organic molecules for NLO applications is an active area of research. nih.gov

Studies on compounds with similar structural features, such as other benzoate derivatives, have shown that they can be promising candidates for NLO materials. nih.govresearchgate.netwikimedia.orgwikimedia.org For example, the presence of electron-donating and electron-accepting groups within a molecule can lead to significant NLO properties. nih.gov The structure of this compound, with its amino linkage and ester group, suggests that it could be chemically modified to enhance these properties. Research on related poly(benzoate) derivatives has demonstrated excellent quadratic non-linear optical properties, highlighting the potential of this class of compounds. mdpi.comnih.govresearchgate.net

Table 1: Non-Linear Optical Properties of a Related Benzoate Derivative This table presents data for a structurally related compound, Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), to illustrate the potential NLO properties of benzoate derivatives.

| Property | Value |

| First Hyperpolarizability (β) | 31.7–86.5 × 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 84.4–273 × 10⁻³⁶ esu |

| Maximum Absorption Wavelength (λmax) | UV region |

| Data sourced from in silico screening studies. nih.gov |

Advancements in Chemical Biology Tools and Reagents

Beyond fluorescent probes, this compound and its derivatives have the potential to contribute to the development of a broader range of chemical biology tools. For example, its structure could be adapted for use in affinity chromatography, where it could be immobilized on a solid support to selectively capture and purify target proteins.

Moreover, the synthesis of various derivatives from a common scaffold is a key strategy in chemical biology for creating libraries of compounds to screen for biological activity. The synthetic accessibility of this compound makes it an attractive starting point for generating such libraries. mdpi.comresearchgate.net

Challenges and Opportunities in Compound Optimization and Selectivity

A significant challenge in the development of any new bioactive compound is achieving high potency and selectivity for its intended biological target. While the specific biological targets of this compound are not yet fully elucidated, the principles of medicinal chemistry offer a roadmap for its optimization.

Structure-activity relationship (SAR) studies will be crucial in identifying which parts of the molecule are essential for activity and which can be modified to improve properties such as solubility, cell permeability, and metabolic stability. The fluorine atom, for instance, is often incorporated into drug candidates to enhance metabolic stability and binding affinity. ontosight.ai The optimization process will likely involve the synthesis and biological evaluation of a wide range of analogues.

Exploration of Uninvestigated Biological Targets and Pathways

The vastness of the biological landscape means that there are countless proteins and pathways that have yet to be targeted by small molecules. The unique chemical space occupied by this compound suggests that it may interact with novel biological targets.

Initial screening of the compound against a broad panel of enzymes and receptors could reveal unexpected activities. For example, tetrazole derivatives, which share some structural similarities with the aminobenzoate scaffold, have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties. ontosight.ai This suggests that this compound could be a starting point for the discovery of agents with novel mechanisms of action.

Integration of In Silico and Experimental Methodologies for Accelerated Discovery

The integration of computational and experimental approaches is a powerful strategy for accelerating the drug discovery and development process. In silico methods, such as molecular docking and quantum chemical calculations, can be used to predict the binding of this compound and its derivatives to potential biological targets and to estimate their physicochemical properties. nih.gov

These computational predictions can then be used to prioritize the synthesis of the most promising compounds for experimental testing. This iterative cycle of in silico screening followed by experimental validation can significantly reduce the time and cost associated with the discovery of new chemical probes and therapeutic agents. nih.govresearchgate.netwikimedia.orgwikimedia.org For instance, density functional theory (DFT) has been successfully used to investigate the NLO properties of related benzoate derivatives, guiding the design of new materials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.